molecular formula C17H14F2N2 B10824243 Golgicide A-2

Golgicide A-2

Cat. No.: B10824243
M. Wt: 284.30 g/mol
InChI Key: NJZHEQOUHLZCOX-WWGRRREGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Golgicide A-2 involves the synthesis of its precursor, Golgicide A. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the construction of the core molecular framework through a series of organic reactions.

    Functional group modifications: Specific functional groups are introduced or modified to achieve the desired chemical properties.

    Purification and isolation: The final product is purified and isolated using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

Golgicide A-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Golgicide A-2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Golgicide A-2 include:

Uniqueness

This compound is unique due to its high selectivity and potency in targeting GBF1, making it a valuable tool for studying Golgi function and related cellular processes .

Properties

Molecular Formula

C17H14F2N2

Molecular Weight

284.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1

InChI Key

NJZHEQOUHLZCOX-WWGRRREGSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Origin of Product

United States

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